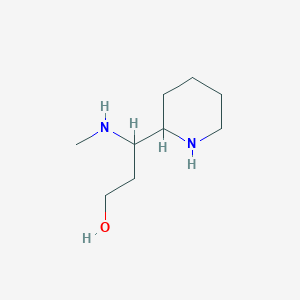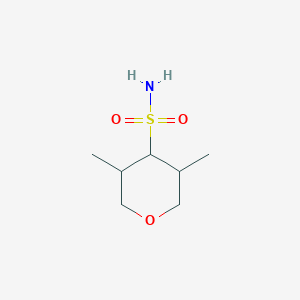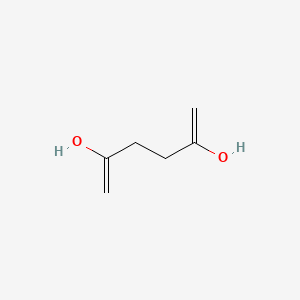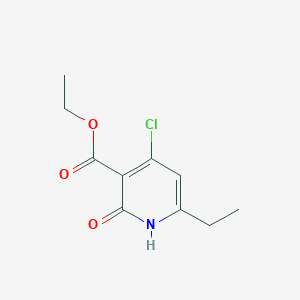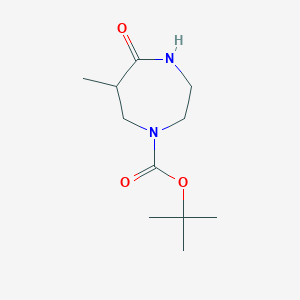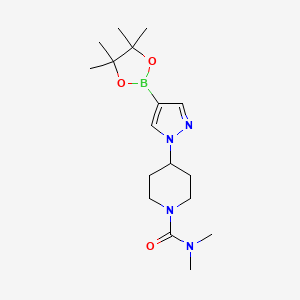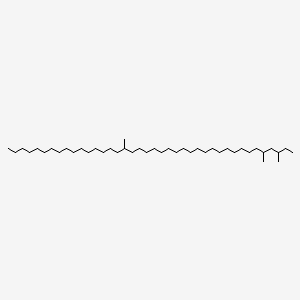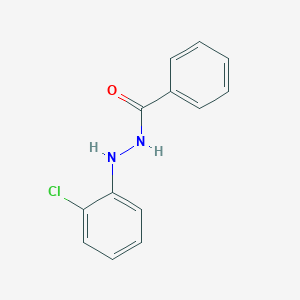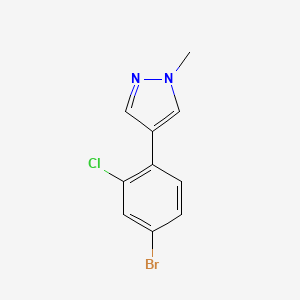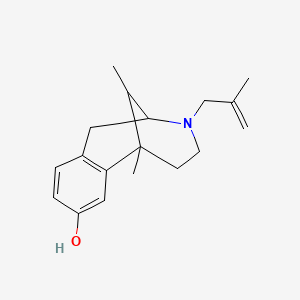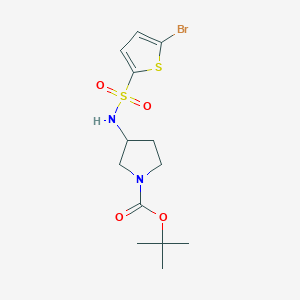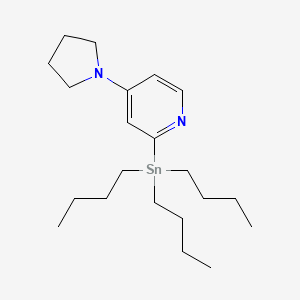
4-(1-Pyrrolidinyl)-2-(tributylstannyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Pyrrolidinyl)-2-(tributylstannyl)pyridine is an organotin compound that features a pyridine ring substituted with a pyrrolidinyl group at the 4-position and a tributylstannyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Pyrrolidinyl)-2-(tributylstannyl)pyridine typically involves the stannylation of 4-(1-Pyrrolidinyl)pyridine. One common method is the reaction of 4-(1-Pyrrolidinyl)pyridine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the stannyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.
化学反应分析
Types of Reactions
4-(1-Pyrrolidinyl)-2-(tributylstannyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through reactions with electrophiles.
Oxidation Reactions: The pyrrolidinyl group can be oxidized to form N-oxide derivatives.
Coupling Reactions: The compound can participate in Stille coupling reactions, where the stannyl group reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Electrophiles such as halogens or acyl chlorides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts, organic halides, and bases like cesium carbonate.
Major Products
Substitution Reactions: Products with various functional groups replacing the tributylstannyl group.
Oxidation Reactions: N-oxide derivatives of the pyrrolidinyl group.
Coupling Reactions: Biaryl or heteroaryl compounds formed through carbon-carbon bond formation.
科学研究应用
4-(1-Pyrrolidinyl)-2-(tributylstannyl)pyridine has several applications in scientific research:
Organic Synthesis: Used as a precursor in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of functional materials with specific properties.
作用机制
The mechanism of action of 4-(1-Pyrrolidinyl)-2-(tributylstannyl)pyridine in chemical reactions involves the activation of the stannyl group, which can participate in various coupling reactions. The pyrrolidinyl group can also influence the reactivity and selectivity of the compound in different reactions. Molecular targets and pathways would depend on the specific application and the nature of the reactions involved.
相似化合物的比较
Similar Compounds
4-(1-Pyrrolidinyl)pyridine: Lacks the stannyl group, making it less versatile in coupling reactions.
2-(Tributylstannyl)pyridine: Lacks the pyrrolidinyl group, which can affect its reactivity and selectivity.
4-(1-Pyrrolidinyl)-2-(trimethylstannyl)pyridine: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group, which can influence its reactivity and steric properties.
Uniqueness
4-(1-Pyrrolidinyl)-2-(tributylstannyl)pyridine is unique due to the presence of both the pyrrolidinyl and tributylstannyl groups, which provide a combination of reactivity and selectivity that is not found in other similar compounds. This makes it a valuable compound in various synthetic and research applications.
属性
CAS 编号 |
868254-44-8 |
|---|---|
分子式 |
C21H38N2Sn |
分子量 |
437.2 g/mol |
IUPAC 名称 |
tributyl-(4-pyrrolidin-1-ylpyridin-2-yl)stannane |
InChI |
InChI=1S/C9H11N2.3C4H9.Sn/c1-2-8-11(7-1)9-3-5-10-6-4-9;3*1-3-4-2;/h3-5H,1-2,7-8H2;3*1,3-4H2,2H3; |
InChI 键 |
HBAZKIDNTCCSFT-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=C1)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



